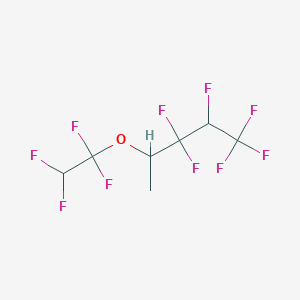
1,1,1,2,3,3-Hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,3,3-Hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
The synthesis of 1,1,1,2,3,3-Hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane involves several steps. One common method includes the reaction of hexafluoropropylene oxide with tetrafluoroethylene in the presence of a catalyst. The reaction conditions typically involve high temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1,1,1,2,3,3-Hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into less fluorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,3,3-Hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its high stability and unique reactivity.
Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is employed in the production of high-performance materials, including fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism of action of 1,1,1,2,3,3-Hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their reactivity and stability. The pathways involved in these interactions are complex and depend on the specific application and environment in which the compound is used.
Comparison with Similar Compounds
1,1,1,2,3,3-Hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane can be compared with other fluorinated compounds such as 1,1,1,3,3,3-Hexafluoro-2-propanol and 1,1,1,3,3,3-Hexafluoro-2-propanol-d2. These compounds share similar properties, including high stability and resistance to chemical reactions. this compound is unique due to its specific molecular structure, which imparts distinct reactivity and applications.
Properties
CAS No. |
24556-39-6 |
|---|---|
Molecular Formula |
C7H6F10O |
Molecular Weight |
296.11 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane |
InChI |
InChI=1S/C7H6F10O/c1-2(18-7(16,17)4(9)10)5(11,12)3(8)6(13,14)15/h2-4H,1H3 |
InChI Key |
LPMHMKJTWJIOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(F)(F)F)F)(F)F)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


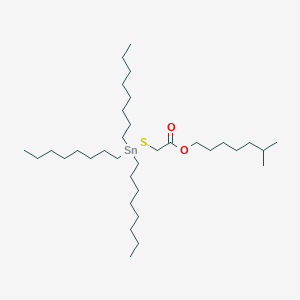
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)

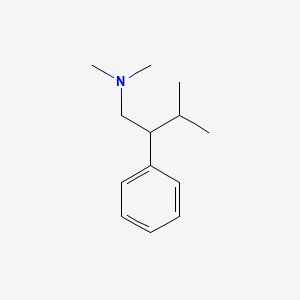
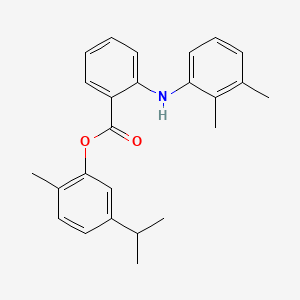
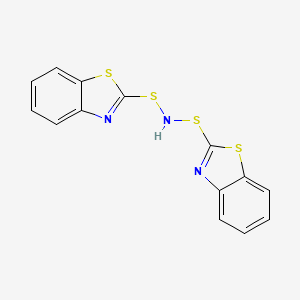
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)
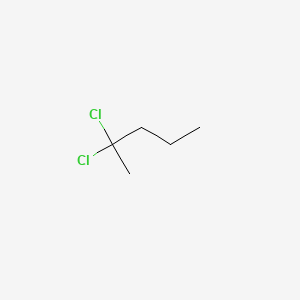
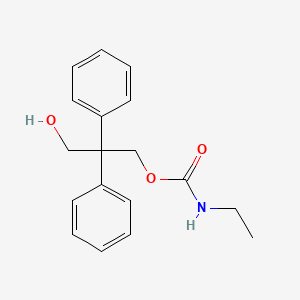
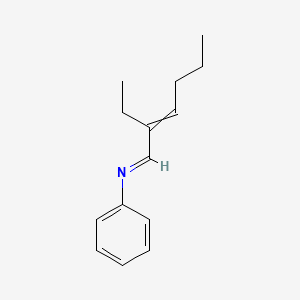
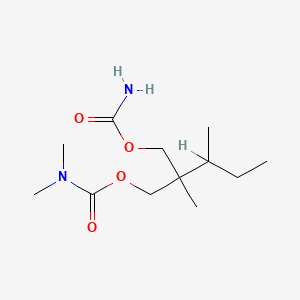
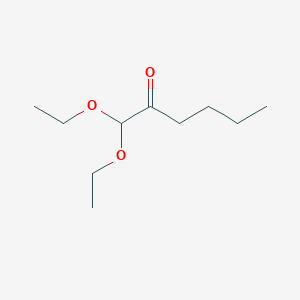
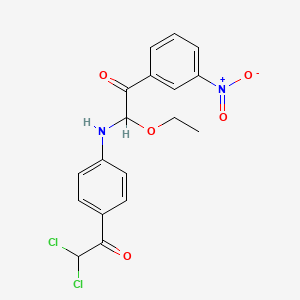
![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)
